molecular formula C20H23NO3 B4696185 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B4696185
M. Wt: 325.4 g/mol
InChI Key: YLYBOFQSJSHQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of drug discovery. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide are dependent on its target and mechanism of action. Some studies have shown that this compound can inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. Other studies have suggested that this compound can modulate the activity of receptors involved in the regulation of neurotransmitters, which are important for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide in lab experiments include its availability, stability, and specificity towards its target. However, some limitations include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

For research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide include the identification of its specific targets and the development of more potent and selective analogs. Additionally, this compound can be further studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Furthermore, the use of this compound in combination with other drugs can also be explored to enhance its efficacy and reduce its side effects.
Conclusion:
In conclusion, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide is a promising chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

The scientific research application of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide is mainly focused on its potential as a drug candidate. This compound has been shown to exhibit activity against various biological targets, including enzymes and receptors, which are involved in the development and progression of diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(15-6-9-18(23-2)10-7-15)21-20(22)13-24-19-11-8-16-4-3-5-17(16)12-19/h6-12,14H,3-5,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYBOFQSJSHQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)COC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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